Ivermectin luminol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

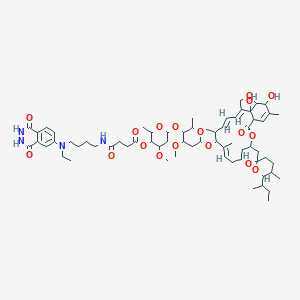

Ivermectin luminol, also known as this compound, is a useful research compound. Its molecular formula is C66H96N4O18 and its molecular weight is 1233.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiviral Properties

Recent studies have highlighted the antiviral potential of ivermectin, which extends to its application in combination with luminol. Research indicates that ivermectin can inhibit various viruses by interfering with their ability to enter host cells. For instance:

- Zika Virus : Ivermectin has been shown to inhibit Zika virus replication in vitro, demonstrating an effective concentration (EC50) of 1–2 µM without cytotoxic effects . The mechanism involves disrupting the interaction between importin proteins that facilitate viral entry into the nucleus.

- Dengue Virus : Similar antiviral effects were observed against Dengue virus, where ivermectin exhibited an EC50 of 0.5 µM . The compound's ability to inhibit nuclear targeting mechanisms makes it a candidate for further exploration in viral infections.

- Newcastle Virus : In studies involving Newcastle virus, ivermectin demonstrated moderate antiviral activity at non-cytotoxic concentrations . This suggests its potential as a therapeutic agent against RNA viruses.

Cancer Research

Ivermectin luminol is also being investigated for its applications in cancer research. Studies have shown that ivermectin can induce apoptosis in cancer cell lines, such as SH-SY5Y neuroblastoma cells:

- Mechanisms of Action : Ivermectin treatment led to increased reactive oxygen species (ROS) production and oxidative stress, contributing to apoptotic cell death . The upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 were observed, indicating a shift towards apoptosis.

- Potential for Combination Therapies : The chemiluminescent properties of luminol may enhance the detection of apoptotic markers in treated cancer cells, providing a dual-functionality that could be valuable in therapeutic monitoring.

Diagnostic Applications

The combination of ivermectin with luminol opens new avenues for diagnostic applications:

- Detection of Pathogens : The luminescent properties can be utilized to develop assays for detecting pathogens or monitoring treatment efficacy in parasitic infections. The ability to visualize interactions at the cellular level could lead to more sensitive diagnostic tools.

- Forensic Applications : Given luminol's established role in forensic science, combining it with ivermectin could enhance methods for detecting biological markers related to parasitic infections or even cancerous tissues.

Case Studies and Findings

Propriétés

Numéro CAS |

122047-12-5 |

|---|---|

Formule moléculaire |

C66H96N4O18 |

Poids moléculaire |

1233.5 g/mol |

Nom IUPAC |

[6-[6-[(10E,14E,16E)-6'-butan-2-yl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl] 4-[4-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)-ethylamino]butylamino]-4-oxobutanoate |

InChI |

InChI=1S/C66H96N4O18/c1-12-36(3)58-39(6)25-26-65(88-58)34-46-31-45(87-65)21-19-38(5)57(37(4)17-16-18-43-35-80-61-56(73)40(7)29-49(64(76)83-46)66(43,61)77)85-54-33-51(79-11)60(42(9)82-54)86-55-32-50(78-10)59(41(8)81-55)84-53(72)24-23-52(71)67-27-14-15-28-70(13-2)44-20-22-47-48(30-44)63(75)69-68-62(47)74/h16-20,22,29-30,36-37,39,41-42,45-46,49-51,54-61,73,77H,12-15,21,23-28,31-35H2,1-11H3,(H,67,71)(H,68,74)(H,69,75)/b17-16+,38-19+,43-18+ |

Clé InChI |

WQLHCVQBESMZGD-ZJZUZUJASA-N |

SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)C)C |

SMILES isomérique |

CCC(C)C1C(CCC2(O1)CC3CC(O2)C/C=C(/C(C(/C=C/C=C/4\COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)\C)C |

SMILES canonique |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)C)C |

Synonymes |

22,23-dihydroavermectin B(1a)-4''-(4-((4-(ethyl(1,2,3,4-tetrahydro-1,4-dioxo-6-phthalazinyl)amino)butyl)amino)-4-oxobutanoate) ivermectin-luminol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.